molecular formula C11H12N2O2S B2647200 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-ol CAS No. 1421508-18-0

1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-ol

Cat. No. B2647200
CAS RN: 1421508-18-0
M. Wt: 236.29
InChI Key: IEVACHSRUIQANP-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MBTA-3-ol and belongs to the class of azetidin-3-ol derivatives.

Scientific Research Applications

Synthesis and Antimicrobial Activity

1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-ol and its derivatives have been extensively studied for their synthesis and biological activities. These compounds are part of a broader class of β-lactams, which have been evaluated for their antimicrobial properties. For instance, the synthesis of substituted azetidinyl compounds has shown significant activity predominantly against Gram-negative bacteria, highlighting their potential as a new class of heteroatom-activated β-lactam antibiotics (Woulfe & Miller, 1985). Additionally, azetidinone and thiazolidinone derivatives have been prepared and screened for their antibacterial and antifungal activity, showcasing their pharmacological potential against various microbial strains (Mistry & Desai, 2006).

Anticancer Activity

The structural modification and synthesis of benzothiazole β-lactam conjugates have been undertaken to evaluate their biological activities, including antimicrobial and antimalarial effects. Some derivatives have shown moderate activities against bacterial strains and potential as medicine due to their hemolytic activity and mammalian cell toxicity survey (Alborz et al., 2018). Furthermore, derivatives containing the benzothiazole moiety have been synthesized and assessed for their antitumor properties, with certain compounds exhibiting inhibitory effects on tumor cell growth and highlighting the critical role of the thiazole core in pharmacology (Gür et al., 2020).

Antitubercular Agents

Research has also focused on the synthesis of azetidinones bearing the thiazole nucleus to explore their biodynamic behavior. These compounds have been screened for antitubercular activity against Mycobacterium tuberculosis, indicating the importance of azetidinones as potential antitubercular agents (Parikh et al., 2000).

properties

IUPAC Name

1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-15-8-3-2-4-9-10(8)12-11(16-9)13-5-7(14)6-13/h2-4,7,14H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVACHSRUIQANP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-ol

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